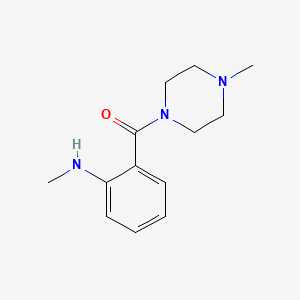![molecular formula C18H23N3O B2577898 1-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pent-4-en-1-one CAS No. 2415470-94-7](/img/structure/B2577898.png)
1-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pent-4-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pent-4-en-1-one” is a complex organic compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a propan-2-yl group and an azetidin-1-yl group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring, along with the propan-2-yl and azetidin-1-yl groups . The exact structure would depend on the specific locations of these groups on the molecule .Chemical Reactions Analysis
Imidazole compounds are known to show a broad range of chemical and biological properties . They can participate in various chemical reactions, often acting as a synthon in the development of new drugs .科学的研究の応用
Antibacterial and Antifungal Applications
Compounds similar to 1-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pent-4-en-1-one have been synthesized and shown to exhibit significant antibacterial and antifungal activities. For instance, a new series of benzimidazole derivatives including azetidin-2-ones have been synthesized, demonstrating potent activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Shanmugapandiyan et al., 2010); (Chhajed & Upasani, 2012).
Antimicrobial and Analgesic Activities
The compounds derived from this compound have shown promising antimicrobial properties against a broad spectrum of microorganisms. A study highlighted the synthesis and biological screening of novel 3-chloro-4-substituted-1-(2-(1H-benzimidazol-2-yl)phenyl))-azetidin-2-ones, revealing their good affinity for bacterial transpeptidase with potent antibacterial activity, underlining their potential in developing new antimicrobial agents (Desai & Desai, 2006).
Antiprotozoal and DNA-Binding Activities
Research into azetidin-2-ones has also extended into antiprotozoal activities, with certain analogs being investigated for their efficacy against protozoan pathogens. For example, pentamidine analogs have been screened for activity against Giardia lamblia, with results suggesting a mode of activity correlated with DNA binding. This highlights the compound's potential in treating infections caused by protozoan pathogens (Bell et al., 1991).
Antitubercular and Antimicrobial Properties
Further investigations have demonstrated the synthesis of azetidin-2-ones with notable antitubercular and antimicrobial properties. This includes the development of trihydroxy benzamido azetidin-2-one derivatives, which have shown promising results in antimicrobial and antitubercular screenings, indicating their potential as therapeutic agents against bacterial infections, including tuberculosis (Ilango & Arunkumar, 2011).
作用機序
The mechanism of action of this compound would depend on its intended use. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it.
将来の方向性
Imidazole compounds have become an important synthon in the development of new drugs . Given the wide range of biological activities shown by imidazole derivatives, it’s possible that “1-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pent-4-en-1-one” could have potential applications in drug development .
特性
IUPAC Name |
1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pent-4-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-4-5-10-17(22)20-11-14(12-20)21-16-9-7-6-8-15(16)19-18(21)13(2)3/h4,6-9,13-14H,1,5,10-12H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILWNRJLBSNOOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)CCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

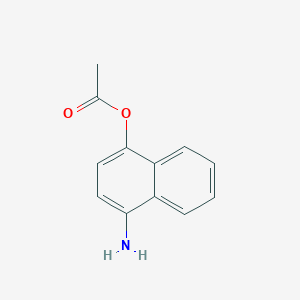
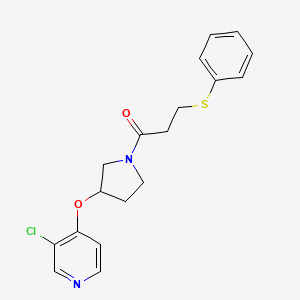
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2577819.png)
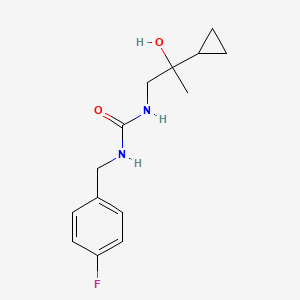
![ethyl 4-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2577824.png)

![[4-(3-Methylimidazo[4,5-b]pyridin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2577827.png)


![N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2577834.png)
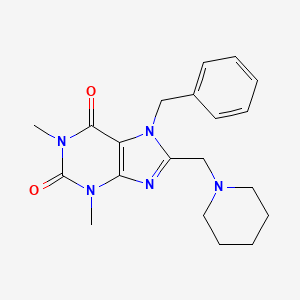
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide](/img/structure/B2577836.png)

